

# Upadacitinib-15N,d2: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Upadacitinib-15N,d2**

Cat. No.: **B12366858**

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical specifications and methodologies for **Upadacitinib-15N,d2**, an isotopically labeled internal standard crucial for the quantitative analysis of the Janus kinase (JAK) 1 inhibitor, Upadacitinib.

Upadacitinib is a selective JAK1 inhibitor used in the treatment of several autoimmune disorders.<sup>[1][2]</sup> The development and validation of robust analytical methods are paramount for pharmacokinetic studies, drug monitoring, and quality control. **Upadacitinib-15N,d2**, with its stable isotope labels, serves as an ideal internal standard in mass spectrometry-based assays, ensuring accuracy and precision.

## Physicochemical Properties and Specifications

**Upadacitinib-15N,d2** is the <sup>15</sup>N and deuterated analog of Upadacitinib.<sup>[1][2]</sup> Its chemical and physical properties are summarized below. Data presented is a compilation from various suppliers and analytical studies.

| Property            | Value   | Source |
|---------------------|---|--------|
| Chemical Name       | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl-1,1-d2)pyrrolidine-1-carboxamide- <sup>15</sup> N | [3]    |
| Molecular Formula   | C <sub>17</sub> H <sub>17</sub> D <sub>2</sub> F <sub>3</sub> N <sub>5</sub> <sup>15</sup> NO   |        |
| Molecular Weight    | 383.38 g/mol  |        |
| Appearance          | White to light yellow solid   |        |
| Purity (LCMS)       | ≥98% (Typical)  |        |
| Isotopic Enrichment | ≥98% for <sup>2</sup> H (D), ≥98% for <sup>15</sup> N (Typical)   |        |
| Storage             | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.  |        |

Note: Specifications may vary between different manufacturers. A Certificate of Analysis with lot-specific data should always be consulted.

## Analytical Methodologies: LC-MS/MS for Quantification

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of Upadacitinib in human plasma, utilizing **Upadacitinib-15N,d2** as an internal standard. This method is crucial for clinical and preclinical studies.

## Experimental Protocol

### 1. Sample Preparation:

- A simple protein precipitation method is employed for plasma samples.

- To 100  $\mu$ L of plasma, add 20  $\mu$ L of **Upadacitinib-15N,d2** internal standard solution (concentration to be optimized based on the assay).
- Add 300  $\mu$ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Collect the supernatant for LC-MS/MS analysis.

## 2. Liquid Chromatography:

- Column: Waters Xbridge BEH C18 column (4.6  $\times$  100 mm, 2.5  $\mu$ m).
- Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).
- Flow Rate: 0.40 mL/min.
- Injection Volume: 5  $\mu$ L.

## 3. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - Upadacitinib: Precursor ion > Product ion (specific m/z values to be determined during method development).
  - **Upadacitinib-15N,d2**: Precursor ion > Product ion (shifted m/z values corresponding to the isotopic labels).

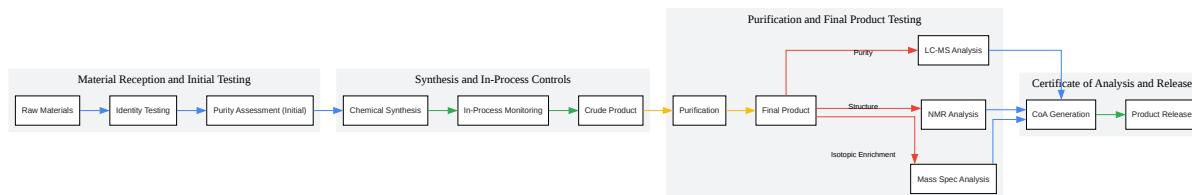
## 4. Calibration and Quality Control:

- A calibration curve is established over a range of 0.5-200 ng/mL.
- Quality control samples at low, medium, and high concentrations are analyzed to ensure accuracy and precision.

- Inter- and intra-day precision should be less than 15%.

## Visualizing the Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a **Upadacitinib-15N,d2** batch.

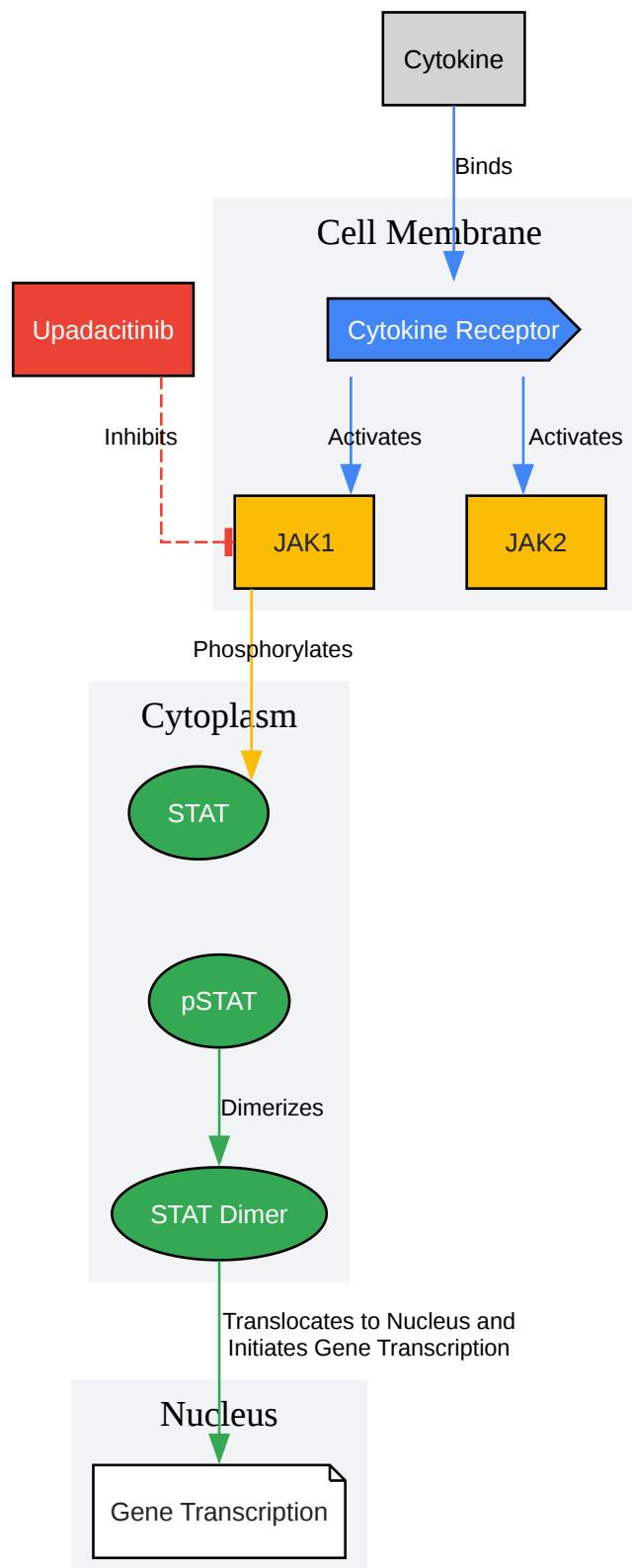


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Caption: Quality control workflow for **Upadacitinib-15N,d2**.

## Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammatory and immune processes. The inhibition of JAK1 by Upadacitinib disrupts the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway.



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Caption: Inhibition of the JAK-STAT pathway by Upadacitinib.

This guide provides a foundational understanding of the technical aspects of **Upadacitinib-15N,d2**. For specific applications, researchers should refer to the detailed Certificate of Analysis provided by the manufacturer and conduct appropriate method validation.

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## References

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